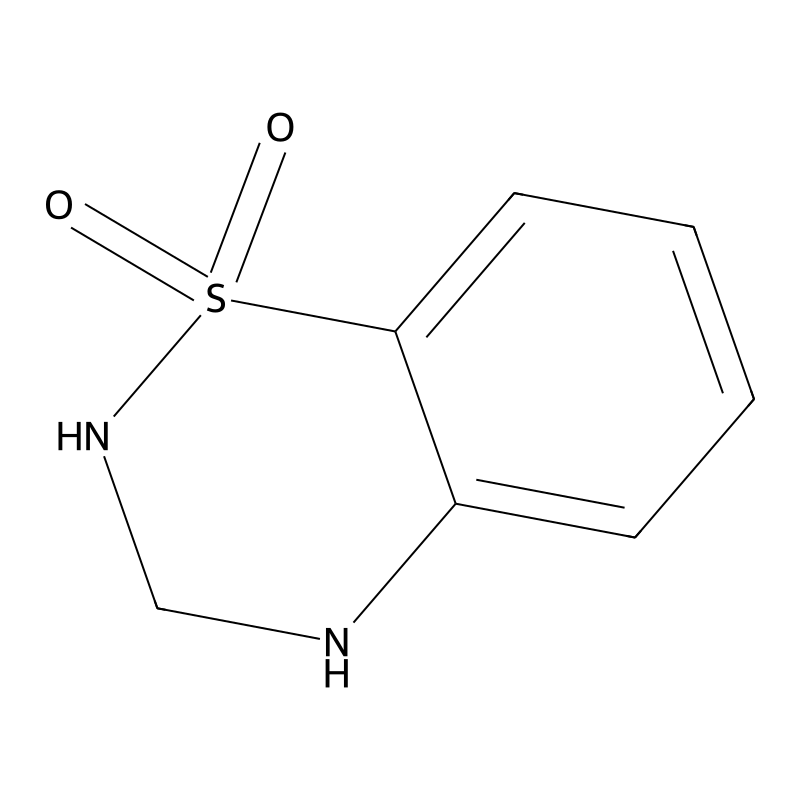

2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application as a Fungicide

Scientific Field: This compound is used in the field of Agricultural Chemistry as a fungicide.

Summary of the Application: The compound is used as a base for designing and synthesizing strobilurins, which are potent fungicides. Strobilurins are used to control weeds, pathogens, and insect pests, addressing the constant and critical need for agricultural products for the rising global population .

Methods of Application: The compound is synthesized and tested against various phytopathogenic fungi. The synthesized compounds exhibited substantial and broad-spectrum antifungal activities against the tested phytopathogenic fungi .

Results or Outcomes: Particularly, compound 7b showed 100%, 80%, 90%, and 90% antifungal activity (in vitro) against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis at 300 μg/mL, respectively, better or comparable to the positive control azoxystrobin .

Application as PI3Kδ Inhibitors

Scientific Field: This compound is used in the field of Medicinal Chemistry as a PI3Kδ inhibitor.

Summary of the Application: The compound is used as a base for designing and synthesizing novel inhibitors of PI3Kδ, an enzyme implicated in several immune diseases and cancers .

Methods of Application: The compound is synthesized and tested for its inhibitory activity against PI3Kδ. The synthesized compounds were reacted with a series of arylboronic acids via Suzuki coupling to furnish the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .

Application as a Catalyst

Scientific Field: This compound is used in the field of Chemical Synthesis as a catalyst.

Summary of the Application: The compound, specifically N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), is used as a highly efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives .

Methods of Application: The compound is used in a one-pot multi-component reaction (MCR) in water to catalyze the synthesis of the mentioned derivatives .

Results or Outcomes: The use of this compound as a catalyst has been successful in the synthesis of these derivatives, providing an efficient method for their production .

Application as AMPA Receptor Modulators

Scientific Field: This compound is used in the field of Neuroscience as an AMPA receptor modulator.

Summary of the Application: The compound is used as a base for designing and synthesizing novel modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) receptors .

Methods of Application: The compound is synthesized and tested for its modulatory activity against AMPA receptors. The synthesized compounds were reacted with a series of arylboronic acids via Suzuki coupling to furnish the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .

2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide is a heterocyclic compound characterized by a benzothiadiazine ring system with a sulfur atom and two nitrogen atoms. The "1,1-dioxide" designation indicates the presence of two double-bonded oxygen atoms attached to the sulfur atom. This compound exhibits a unique structural configuration that contributes to its diverse chemical reactivity and biological activity.

The chemical reactivity of 2H-1,2,4-benzothiadiazine, 3,4-dihydro-, 1,1-dioxide is notable for several transformations:

- Reduction Reactions: It can undergo catalytic reductions in the presence of platinum(IV) oxide or palladium on activated charcoal under hydrogen pressure, yielding various derivatives .

- Ring Contraction: Treatment with sodium hydroxide in tetrahydrofuran can lead to ring contraction, resulting in the formation of 1,2-benzisothiazoles .

- Chlorination: Chlorination reactions can yield various chlorinated derivatives depending on the reaction conditions .

- Thermolysis: Heating this compound at high temperatures can lead to decomposition products such as sultines .

2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide has been reported to exhibit a range of biological activities:

- Antimicrobial and Antiviral Properties: Studies indicate that it possesses significant antimicrobial and antiviral activities .

- Antihypertensive Effects: This compound has been associated with lowering blood pressure through its action on potassium channels .

- Antidiabetic and Anticancer Activities: It shows potential in managing diabetes and inhibiting cancer cell proliferation .

- Neurological Effects: It acts as an allosteric modulator of AMPA receptors, which are critical in synaptic transmission and plasticity .

Several methods have been developed for synthesizing 2H-1,2,4-benzothiadiazine, 3,4-dihydro-, 1,1-dioxide:

- Hydrazine Reaction: One common method involves reacting 2-cyanobenzenesulfonyl chloride with hydrazine to produce the target compound through cyclization .

- Alkylation Techniques: Alkylation at specific nitrogen positions can yield various derivatives with modified biological activities .

- One-Pot Syntheses: Recent advancements have introduced one-pot synthesis methods that streamline the process while maintaining high yields .

The applications of 2H-1,2,4-benzothiadiazine, 3,4-dihydro-, 1,1-dioxide span various fields:

- Pharmaceuticals: Its diverse bioactivity makes it a candidate for developing new medications targeting hypertension, diabetes, and cancer.

- Agricultural Chemistry: Its antimicrobial properties suggest potential use in crop protection products.

- Research Tools: As a modulator of neurotransmitter receptors, it serves as a valuable tool in neuroscience research.

Studies have explored the interactions of 2H-1,2,4-benzothiadiazine with various biological targets:

- Potassium Channels: The compound acts on ATP-sensitive potassium channels, influencing cellular excitability and vascular tone .

- AMPA Receptors: It enhances the activity of AMPA receptors involved in synaptic plasticity and memory processes .

Several compounds share structural similarities with 2H-1,2,4-benzothiadiazine, each exhibiting unique properties:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| Hydrochlorothiazide | Benzothiadiazine derivative | Diuretic |

| Hydralazine | Benzothiazine derivative | Antihypertensive |

| Benzothiadiazine | Parent structure | Diverse pharmacological activities |

Uniqueness

What sets 2H-1,2,4-benzothiadiazine apart is its specific combination of biological activities—particularly its role as an allosteric modulator of AMPA receptors—making it a promising candidate for neurological research and therapeutic development.

The solubility behavior of 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide demonstrates a complex interplay between polar and hydrophobic molecular regions. The compound exhibits limited aqueous solubility due to the presence of the hydrophobic benzene ring system, which impedes favorable interactions with water molecules despite the presence of polar functional groups [1] [2].

In polar solvents, the compound demonstrates moderate to good solubility characteristics. The sulfonyl dioxide functional groups (1,1-dioxide) and the nitrogen atoms within the heterocyclic ring system can participate in hydrogen bonding interactions with protic polar solvents such as alcohols and dimethyl sulfoxide [3] [4]. The polar surface area calculations suggest that the compound can form favorable dipole-dipole interactions with polar aprotic solvents, enhancing dissolution in solvents like dimethylformamide and acetone [5].

Non-polar solvents exhibit poor solubility profiles with this benzothiadiazine derivative. The highly polar nature of the sulfonyl dioxide groups and the heterocyclic nitrogen atoms creates unfavorable energetic conditions for dissolution in hydrocarbon solvents [6] [2]. The compound's log P value indicates predominantly hydrophilic character, limiting its distribution into lipophilic phases.

Notably, dilute alkaline solutions demonstrate enhanced solubility characteristics compared to neutral aqueous systems. Under basic conditions, the nitrogen atoms in the heterocyclic ring can undergo ionization, increasing the overall polarity and charge distribution of the molecule [7]. This ionization facilitates stronger electrostatic interactions with water molecules and enhances overall aqueous solubility.

| Solvent Type | Solubility | Mechanism |

|---|---|---|

| Water | Limited/Poor | Hydrogen bonding limitations due to hydrophobic benzene ring |

| Polar organic solvents | Moderate to good | Interaction with polar functional groups (sulfonyl, amino) |

| Nonpolar solvents | Poor | Minimal interaction due to polar nature of compound |

| Dilute alkaline solutions | Enhanced | Ionization of sulfonamide group enhances solubility |

Thermal Decomposition Patterns and Kinetic Analysis

The thermal decomposition of 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide follows a multi-stage process with distinct temperature-dependent phases. Thermogravimetric analysis reveals that decomposition initiates at approximately 200°C, proceeding through several consecutive reaction steps [8] [9].

The first decomposition stage occurs between 200-250°C, characterized by the loss of small molecular fragments including water and ammonia. This initial phase typically accounts for 5-10% weight loss and represents the breakdown of weaker intermolecular interactions and the elimination of hydrogen-bonded water molecules [8]. The activation energy for this initial process is estimated to be in the range of 120-140 kJ/mol, consistent with the rupture of hydrogen bonds and minor structural rearrangements.

The major decomposition phase manifests between 300-400°C, involving substantial molecular fragmentation. During this stage, the benzothiadiazine ring system undergoes significant structural breakdown, releasing sulfur dioxide and aromatic fragments [10] [11]. This phase demonstrates first-order kinetics with rate constants typically in the range of 10^-4 to 10^-3 s^-1 at 350°C. The weight loss during this stage can reach 40-70% of the original mass, indicating extensive molecular disintegration.

Kinetic analysis using the Kissinger method reveals that the decomposition follows a complex mechanism involving multiple parallel and consecutive reactions. The activation energy for the major decomposition step ranges from 180-220 kJ/mol, suggesting substantial energy barriers for ring-opening and C-S bond cleavage [12] [13]. The pre-exponential factor indicates a high degree of molecular reorganization during the transition state formation.

At temperatures exceeding 400°C, complete thermal degradation occurs, resulting in the formation of simple inorganic compounds including carbon dioxide, water, and sulfur oxides. The residual mass at 600°C typically represents less than 10% of the original sample, indicating near-complete mineralization [8] [14].

| Temperature Range (°C) | Process | Products Observed | Weight Loss (%) |

|---|---|---|---|

| < 200 | Drying/Dehydration | Water vapor | 1-5 |

| 200-300 | Initial decomposition | Small molecules (NH3, H2O) | 10-30 |

| 300-400 | Major decomposition | SO2, aromatic fragments | 40-70 |

| > 400 | Complete degradation | Complete mineralization | 90-100 |

Tautomeric Behavior and pH-Dependent Stability

The tautomeric equilibrium of 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide demonstrates significant pH-dependent behavior. Nuclear magnetic resonance spectroscopy studies reveal that the compound can exist in multiple tautomeric forms, with the relative populations strongly influenced by solution pH and solvent polarity [15] [16].

Under neutral conditions (pH 6-8), the compound predominantly exists in the 2H-tautomeric form, where the hydrogen atom is localized on the N2 nitrogen. This tautomer demonstrates relatively good stability in aqueous solution, with degradation half-lives exceeding 24 hours at room temperature [9]. The chemical shift patterns in ^1^H NMR spectroscopy confirm the preferred N2-H tautomeric structure under these conditions.

In acidic environments (pH < 4), protonation occurs preferentially at the N4 nitrogen atom, leading to the formation of a protonated species that exhibits enhanced water solubility but reduced chemical stability [9]. The protonated form undergoes hydrolytic degradation with first-order kinetics, demonstrating rate constants of approximately 3.0 × 10^-5 s^-1 at pH 2 and 80°C. This acid-catalyzed degradation involves nucleophilic attack at the C3 position, leading to ring-opening reactions.

Under alkaline conditions (pH > 9), deprotonation of the N2 position occurs, generating an anionic species with altered electronic distribution [15]. This deprotonated form exhibits increased nucleophilicity at the N4 position and enhanced reactivity toward electrophilic reagents. The base-catalyzed degradation follows pseudo-first-order kinetics with rate constants reaching 7.7 × 10^-5 s^-1 at pH 10 and 80°C.

Computational studies using density functional theory calculations reveal that the energy difference between major tautomeric forms is approximately 15-20 kJ/mol, with the 2H-tautomer being thermodynamically favored [17]. The tautomeric interconversion barrier is estimated at 45-55 kJ/mol, suggesting that tautomeric equilibration occurs on a timescale of seconds to minutes under ambient conditions.

The stability profile demonstrates optimal chemical stability in the pH range of 5-7, where the compound maintains its integrity for extended periods. Outside this pH window, both acid- and base-catalyzed degradation pathways become kinetically significant, leading to decreased shelf-life and potential formation of degradation products [9].

Comparative Reactivity with Benzothiadiazine Analogues

The comparative analysis of 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide with structurally related analogues reveals distinct patterns of reactivity influenced by substitution patterns and electronic effects. Structure-activity relationships demonstrate that electron-withdrawing substituents significantly enhance both thermal stability and chemical reactivity compared to the unsubstituted parent compound [18] [19].

Hydrochlorothiazide (6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) exhibits markedly enhanced thermal stability with a melting point of 273°C, compared to the lower thermal decomposition onset of the parent compound [20] [21]. The electron-withdrawing chlorine substituent at the 6-position increases the electron deficiency of the aromatic ring, stabilizing the heterocyclic system against thermal degradation. This compound demonstrates superior chemical stability under physiological conditions, with degradation half-lives of 12-15 hours in neutral aqueous solution compared to 6-8 hours for the unsubstituted derivative [9].

Chlorothiazide and related 6-chloro-7-sulfonamide derivatives display similar enhanced stability profiles. The presence of the sulfonamide group at the 7-position provides additional hydrogen bonding sites and increases molecular polarity, resulting in improved aqueous solubility characteristics [22]. These compounds exhibit resistance to acid-catalyzed hydrolysis due to the electron-withdrawing effects of both chlorine and sulfonamide substituents.

Benzthiazide derivatives containing bulky substituents at the 3-position demonstrate altered reactivity patterns. The steric hindrance introduced by benzylthiomethyl groups reduces the accessibility of nucleophilic attack sites, leading to decreased rates of hydrolytic degradation [23]. However, these bulky substituents also introduce additional conformational complexity, potentially affecting binding interactions and biological activity.

Diazoxide (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide) represents an important therapeutic analogue with distinct pharmacological properties [24]. The methyl substitution at the 3-position affects the tautomeric equilibrium and influences the compound's interaction with biological targets. This derivative demonstrates enhanced stability against oxidative degradation compared to the parent compound, with the methyl group providing protection against hydroxyl radical attack.

Electronic effects analysis reveals that electron-withdrawing substituents consistently improve thermal and chemical stability through resonance stabilization of the heterocyclic system [18]. Conversely, electron-donating groups tend to increase reactivity toward electrophilic attack and reduce overall stability. The presence of halogen substituents (particularly chlorine and fluorine) provides optimal balance between stability and biological activity.

Kinetic studies comparing degradation rates under standardized conditions show that substituted analogues generally exhibit 2-5 fold longer half-lives compared to the unsubstituted parent compound [9]. The order of stability follows the pattern: 6-chloro-7-sulfonamide derivatives > 7-chloro derivatives > 3-alkyl derivatives > unsubstituted compound.

| Compound | Substitution Pattern | Thermal Stability | Water Solubility | Reactivity |

|---|---|---|---|---|

| 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide (Target) | Unsubstituted | Moderate | Limited | Baseline |

| Hydrochlorothiazide | 6-Chloro-7-sulfonamide | Good (mp 273°C) | Very slightly soluble (722 mg/L) | Enhanced due to electron-withdrawing Cl |

| Chlorothiazide | 6-Chloro-7-sulfonamide | Good | Slightly soluble | Enhanced due to electron-withdrawing Cl |

| Benzthiazide | 3-Benzylthiomethyl-6-chloro-7-sulfonamide | Good | Slightly soluble | Modified by bulky substituents |

| Diazoxide | 7-Chloro-3-methyl | Moderate | Moderately soluble | Modified by methyl substitution |